molecular formula C28H27ClN2O6S B14104603 Ethyl 2-{2-(3-chlorophenyl)-3-[hydroxy(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 6605-86-3

Ethyl 2-{2-(3-chlorophenyl)-3-[hydroxy(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14104603
CAS No.: 6605-86-3
M. Wt: 555.0 g/mol
InChI Key: GRJOMZGNBOVYTF-UHFFFAOYSA-N
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Description

Ethyl 2-{2-(3-chlorophenyl)-3-[hydroxy(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-(3-chlorophenyl)-3-[hydroxy(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinone moiety, and finally the attachment of the chlorophenyl and propoxyphenyl groups. Common reagents used in these steps include thionyl chloride, ethyl acetoacetate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-(3-chlorophenyl)-3-[hydroxy(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-(3-chlorophenyl)-3-[hydroxy(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{2-(3-chlorophenyl)-3-[hydroxy(2-methyl-4-ethoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{2-(3-bromophenyl)-3-[hydroxy(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-{2-(3-chlorophenyl)-3-[hydroxy(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

6605-86-3

Molecular Formula

C28H27ClN2O6S

Molecular Weight

555.0 g/mol

IUPAC Name

ethyl 2-[2-(3-chlorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27ClN2O6S/c1-5-12-37-19-10-11-20(15(3)13-19)23(32)21-22(17-8-7-9-18(29)14-17)31(26(34)24(21)33)28-30-16(4)25(38-28)27(35)36-6-2/h7-11,13-14,22,32H,5-6,12H2,1-4H3

InChI Key

GRJOMZGNBOVYTF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)O)C

Origin of Product

United States

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